6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid
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Overview
Description
6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is a chemical compound that belongs to the class of boronic acids. It is characterized by the presence of a chloro group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a carboxylic acid group on a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated pyridine derivative with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions include the use of solvents such as toluene or water, and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Substitution: Substitution reactions can involve the replacement of the chloro group with other functional groups using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.
Reduction: The major product of reduction is the corresponding amine or alcohol derivative.
Substitution: The major product of substitution is the corresponding substituted pyridine derivative.
Scientific Research Applications
6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound can be used in the development of new materials and technologies, such as sensors and catalysts.
Mechanism of Action
The mechanism by which 6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and applications.
Properties
IUPAC Name |
6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)7-5-6-8(14)15-9(7)10(16)17/h5-6H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRPSPNXVOWGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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